Cas no 1699302-69-6 (ethyl 7-methylpyrazolo1,5-apyrimidine-3-carboxylate)

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a methyl substituent at the 7-position and an ethyl ester group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The ester functionality allows for further derivatization, while the pyrazolopyrimidine scaffold contributes to its potential bioactivity. Its well-defined chemical properties and stability make it suitable for use in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically characterized by high purity and consistent performance, ensuring reliability in experimental and industrial processes.
ethyl 7-methylpyrazolo1,5-apyrimidine-3-carboxylate structure
1699302-69-6 structure
Product Name:ethyl 7-methylpyrazolo1,5-apyrimidine-3-carboxylate
CAS No:1699302-69-6
MF:C10H11N3O2
MW:205.213241815567
CID:5700671
PubChem ID:23567891
Update Time:2025-05-26

ethyl 7-methylpyrazolo1,5-apyrimidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
    • ethyl7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
    • EN300-1130292
    • 1699302-69-6
    • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-methyl-, ethyl ester
    • 7-Methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
    • ethyl 7-methylpyrazolo1,5-apyrimidine-3-carboxylate
    • Inchi: 1S/C10H11N3O2/c1-3-15-10(14)8-6-12-13-7(2)4-5-11-9(8)13/h4-6H,3H2,1-2H3
    • InChI Key: SQDHSLQOVIIGFN-UHFFFAOYSA-N
    • SMILES: C12=C(C(OCC)=O)C=NN1C(C)=CC=N2

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • pka: -0.46±0.40(Predicted)

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Additional information on ethyl 7-methylpyrazolo1,5-apyrimidine-3-carboxylate

Introduction to Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1699302-69-6)

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1699302-69-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolopyrimidine class of molecules, which are known for their broad spectrum of biological functions and their role as key intermediates in the synthesis of various pharmacologically active agents.

The molecular structure of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate consists of a fused ring system comprising a pyrazole ring and a pyrimidine ring, with an ethyl ester group attached to the carboxyl position at the 3rd carbon atom. The presence of the methyl group at the 7th position enhances the electronic properties of the molecule, making it a versatile scaffold for further derivatization and functionalization.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazolopyrimidine scaffolds. These compounds have shown promise in various preclinical studies as inhibitors of key enzymes and pathways involved in diseases such as cancer, inflammation, and infectious disorders. TheEthyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate molecule has been identified as a promising lead compound due to its ability to interact with biological targets in a highly specific manner.

One of the most compelling aspects of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. Preclinical studies have demonstrated that derivatives of this compound can selectively inhibit certain kinases by binding to their active sites and disrupting their catalytic activity. This selective inhibition has the potential to minimize side effects associated with broader-spectrum kinase inhibitors.

TheEthyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has also been explored for its antimicrobial properties. Research indicates that modifications to this core structure can enhance its ability to interact with bacterial enzymes and disrupt essential metabolic pathways. This has led to the development of novel antibiotics that are effective against drug-resistant strains of bacteria. The ethyl ester group at the 3rd position provides a handle for further chemical modifications, allowing researchers to fine-tune the antimicrobial activity while maintaining structural integrity.

In addition to its kinase inhibitory and antimicrobial properties, Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promise in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. Studies have suggested that this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. By targeting these pathways, it may be possible to develop treatments that reduce inflammation without causing significant side effects.

The synthesis ofEthyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the pyrazolopyrimidine core through cyclocondensation reactions, followed by functionalization at the carboxyl position with an ethyl ester group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents into the molecule, enhancing its biological activity.

The pharmacokinetic properties ofEthyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate are also an area of active research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic potential and optimizing drug delivery systems. Preliminary studies have indicated that this compound exhibits favorable pharmacokinetic profiles in animal models, suggesting that it may be suitable for oral administration and have a reasonable bioavailability.

In conclusion,Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No.1699302-69-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and broad range of potential applications. Its ability to interact with biological targets such as kinases, bacterial enzymes, and inflammatory mediators makes it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new derivatives and applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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